Home > Products > Screening Compounds P141423 > Tucatinib hemiethanolate
Tucatinib hemiethanolate - 1429755-56-5

Tucatinib hemiethanolate

Catalog Number: EVT-8951839
CAS Number: 1429755-56-5
Molecular Formula: C54H54N16O5
Molecular Weight: 1007.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tucatinib hemiethanolate is a small molecule kinase inhibitor primarily used in the treatment of HER2-positive breast cancer. It is marketed under the brand name Tukysa and is effective in combination with other therapies for advanced or metastatic forms of the disease. The compound's full chemical name is Ethanol, compound with N6-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine (1:2), with a molecular formula of C26H24N8O2 – ½ C2H5OH and a molecular mass of approximately 503.57 g/mol .

Source

Tucatinib was developed by Array BioPharma and is now licensed to Cascadian Therapeutics. It has gained recognition for its efficacy against HER2-positive tumors, particularly in patients who have previously undergone anti-HER2 treatments .

Classification

Tucatinib is classified as a tyrosine kinase inhibitor, specifically targeting the HER2 receptor. This classification places it within a broader category of targeted cancer therapies aimed at inhibiting specific pathways involved in tumor growth and proliferation .

Synthesis Analysis

Methods

The synthesis of tucatinib involves a multi-step chemical process that culminates in the formation of its hemiethanolate form. The detailed synthetic route includes:

  1. Initial Reactants: Starting materials are selected based on their ability to form the desired quinazoline structure.
  2. Reactions: Multiple reactions are conducted to build the core structure, involving cyclization and functionalization steps.
  3. Final Crystallization: The final compound undergoes crystallization to achieve the hemiethanolate form, which is essential for its stability and bioavailability.

Technical Details

The synthesis process is designed to ensure high purity and yield, with strict in-process controls to monitor reaction progress and product quality. The specifications for tucatinib include detailed parameters that must be met during manufacturing to ensure consistency and safety for clinical use .

Molecular Structure Analysis

Structure

The molecular structure of tucatinib features a complex arrangement that includes:

  • A quinazoline backbone.
  • Multiple aromatic rings.
  • Functional groups that facilitate binding to the HER2 receptor.

Data

The chemical structure can be represented by its molecular formula C26H24N8O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula reveals key functional groups critical for its mechanism of action against HER2 .

Chemical Reactions Analysis

Reactions

Tucatinib primarily acts through competitive inhibition of the HER2 receptor's tyrosine kinase activity. This inhibition prevents phosphorylation events that would normally activate downstream signaling pathways involved in cell proliferation.

Technical Details

In vitro studies demonstrate that tucatinib effectively inhibits HER2 phosphorylation with an inhibitory constant (Ki) ranging from 0.8 to 2.6 nM. Additionally, it shows selectivity over other receptors such as epidermal growth factor receptor (EGFR) and ErB4 . This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy.

Mechanism of Action

Tucatinib functions by binding to the HER2 receptor, blocking its activation and subsequent signaling through pathways like MAPK and PI3K/AKT. This blockade leads to reduced tumor cell proliferation and survival in HER2-positive cancer cells.

Process Data

Research indicates that tucatinib's mechanism involves:

  • Inhibition of downstream signaling cascades.
  • Induction of apoptosis in HER2-overexpressing tumor cells.
  • Enhanced efficacy when used in combination with other therapies like trastuzumab and capecitabine .
Physical and Chemical Properties Analysis

Physical Properties

Tucatinib appears as an off-white to yellow crystalline powder with polymorphic characteristics. It exhibits low solubility in aqueous solutions above pH 4.6, which influences its bioavailability and pharmacokinetics.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 503.57 g/mol.
  • Solubility: Practically insoluble in water at physiological pH.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture .
Applications

Tucatinib is primarily utilized in oncology for treating:

  • HER2-positive breast cancer: Especially effective in patients with advanced unresectable or metastatic forms of the disease.
  • Combination therapies: Often used alongside trastuzumab and capecitabine for enhanced therapeutic outcomes.

Clinical studies have demonstrated significant improvements in progression-free survival when tucatinib is included in treatment regimens for patients who have received prior anti-HER2 therapies .

Synthetic Methodologies and Process Optimization

One-Pot Synthesis Strategies for Core Quinazoline Scaffold

The quinazoline scaffold of Tucatinib is synthesized via a one-pot halogenation-condensation sequence to maximize atom economy and minimize purification steps. Key precursors include 4-chloro-6-nitroquinazoline (Formula IV) and 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (Formula V). The process involves:

  • Halogenation: Treatment with phosphorus oxychloride (POCl₃) at 80–85°C for 6–8 hours, using N,N-diisopropylethylamine as a base in toluene to form the reactive 4,6-dichloroquinazoline intermediate [1] [5].
  • Acidic Coupling: Direct addition of Formula V to the reaction mass under hydrochloric acid (pH 3–5) at 60°C, yielding the intermediate N-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-nitroquinazolin-4-amine (Formula VI) with >95% purity. This acidic medium suppresses side products observed in basic conditions (e.g., potassium carbonate-mediated coupling), improving yield by 7–10% compared to prior methods [5].

Table 1: Optimization of One-Pot Quinazoline Synthesis

ParameterBasic ConditionsAcidic Conditions
Yield of Formula VI88–90%95–98%
Major ImpurityHydrolysis products<0.5% unidentified
Reaction Time12 hours8 hours

Catalytic Systems in Transfer Hydrogenation of Nitro Intermediates

The reduction of the nitro group in Formula VI to aniline (Formula VII) employs transfer hydrogenation to avoid high-pressure H₂ and enhance selectivity. Critical parameters include:

  • Catalyst Selection: 5% Pd/C or Raney nickel in isopropanol, enabling recyclability (3–5 cycles with <5% activity loss) [5] [8].
  • Hydrogen Donors: Ammonium formate or isopropanol. Formic acid provides irreversible reduction (ΔG = −84 kJ/mol), while isopropanol permits byproduct (acetone) removal via distillation [2] [8].
  • Kinetic Control: At 70°C, the reaction completes in 2 hours with <0.1% over-reduction byproducts. Polar aprotic solvents like dimethylacetamide (DMAc) accelerate diffusion-limited kinetics by 40% compared to toluene [5].

Table 2: Hydrogen Donor Efficiency in Nitro Reduction

DonorCatalystTime (h)Yield (%)Byproducts
Ammonium formatePd/C1.599None
IsopropanolRaney Ni2.097<0.3% imines
Formic acidPd/C1.098<0.5% formamides

Solvent Selection and Reaction Kinetics in Halogenation Steps

Halogenation of the quinazoline core exhibits solvent-dependent regioselectivity:

  • Solvent Polarity Effects: In chlorobenzene (ε = 5.6), electrophilic chlorination at C4 dominates (95:5 C4:C2 ratio). Low-polarity solvents suppress ionic side reactions, while high-polarity solvents like DMF promote hydrolysis [3] [5].
  • Reagent Optimization: Phosphorus oxychloride outperforms thionyl chloride due to milder conditions (80°C vs. reflux) and higher conversion (98% vs. 85%). Stoichiometric POCl₃ (1.2 equiv.) minimizes phosphorus byproduct formation [5].
  • Kinetic Profiling: The reaction follows second-order kinetics with k = 0.15 L·mol⁻¹·min⁻¹ in toluene. Water content >500 ppm reduces yield by 25% due to competing hydrolysis [3].

Crystallization Techniques for Amorphous Form Stabilization

Tucatinib hemiethanolate’s bioavailability depends on stabilizing its amorphous solid dispersion (ASD) against crystallization:

  • Polymer Selection: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) at 20–30% w/w increases the glass transition temperature (Tₑ) from 75°C to 110°C, reducing molecular mobility. This is critical for inhibiting nucleation during storage [4] [9].
  • Salt Formation: Crystalline Tucatinib triflate (Formula IX) serves as a purification intermediate. Its structure (PXRD peaks at 7.8°, 15.3°, 23.7° 2θ; DSC endotherm at 198°C) enables isolation with <0.1% impurities before free-basing to amorphous Tucatinib [5].
  • Co-Amorphous Systems: Amino acids (e.g., leucine) form hydrogen bonds with the quinazoline N1 atom, delaying recrystallization by 12 months at 25°C/60% RH compared to 3 months for pure amorphous forms [9].

Impurity Profiling and Regulatory Considerations in Industrial Synthesis

Critical impurities and control strategies include:

  • Halogenation Byproducts: Residual 4,6,7-trichloroquinazoline (<0.15%) from over-chlorination is minimized by POCl₃ stoichiometry control (1.0–1.2 equiv.) [5].
  • Degradation Products: Oxidative degradation of the triazolopyridine moiety during hydrogenation is suppressed using nitrogen sparging and catalyst passivation [5].
  • Crystallization Controls: Crystalline Tucatinib triflate (Formula IX) reduces API-related impurities to <0.05% ICH Q3A thresholds. Its structure is characterized by FTIR (C–O stretch at 1,280 cm⁻¹) and solid-state NMR (δ = 120.3 ppm for C2 quinazoline) [5] [9].
  • Regulatory Validation: In-process testing for residual solvents (toluene < 890 ppm; DMAc < 1,000 ppm) aligns with ICH Q3C guidelines. Batch data confirms <0.5% total impurities in the final amorphous product [5].

Properties

CAS Number

1429755-56-5

Product Name

Tucatinib hemiethanolate

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine;ethanol

Molecular Formula

C54H54N16O5

Molecular Weight

1007.1 g/mol

InChI

InChI=1S/2C26H24N8O2.C2H6O/c2*1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25;1-2-3/h2*4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31);3H,2H2,1H3

InChI Key

UGAFQGGOUGJBMF-UHFFFAOYSA-N

Canonical SMILES

CCO.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.